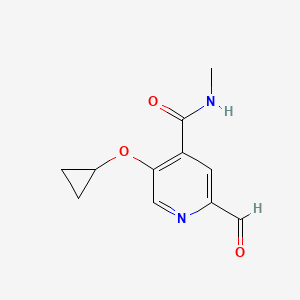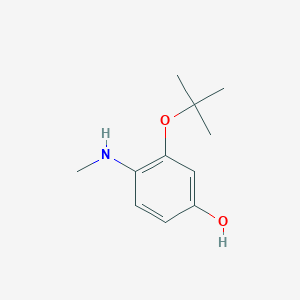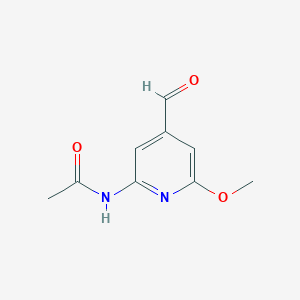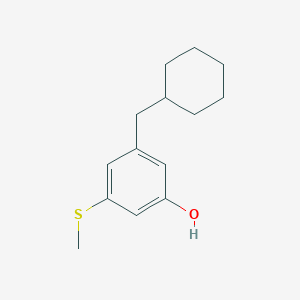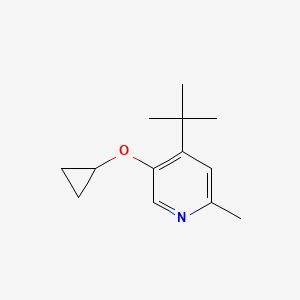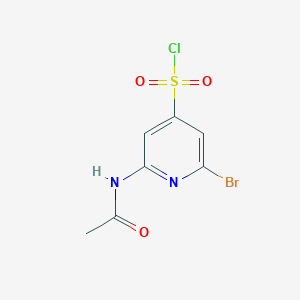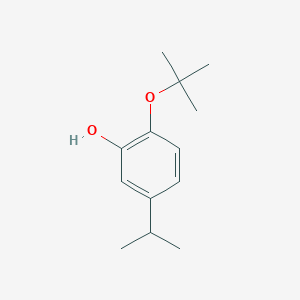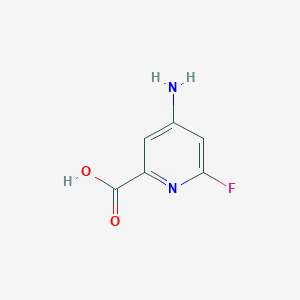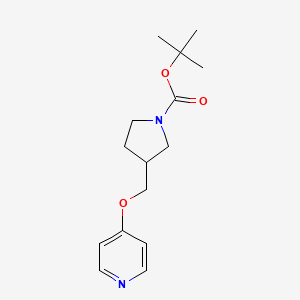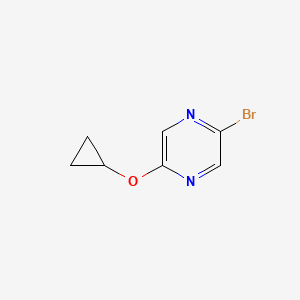
2-Bromo-5-cyclopropoxypyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-cyclopropoxypyrazine is a heterocyclic organic compound with the molecular formula C7H7BrN2O It is characterized by the presence of a bromine atom and a cyclopropoxy group attached to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropoxypyrazine typically involves the bromination of 5-cyclopropoxypyrazine. One common method is the reaction of 5-cyclopropoxypyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-cyclopropoxypyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile, often in the presence of a base like potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed:
- Substitution reactions can yield various substituted pyrazine derivatives.
- Oxidation and reduction reactions can lead to the formation of different pyrazine oxides or reduced pyrazine compounds.
Applications De Recherche Scientifique
2-Bromo-5-cyclopropoxypyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-cyclopropoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-Bromo-5-cyclopropylpyrazine: Similar in structure but lacks the oxygen atom in the cyclopropoxy group.
2-Bromo-5-methoxypyrazine: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness: 2-Bromo-5-cyclopropoxypyrazine is unique due to the presence of both a bromine atom and a cyclopropoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H7BrN2O |
|---|---|
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
2-bromo-5-cyclopropyloxypyrazine |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-10-7(4-9-6)11-5-1-2-5/h3-5H,1-2H2 |
Clé InChI |
QDAMGGXXIADVIG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CN=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


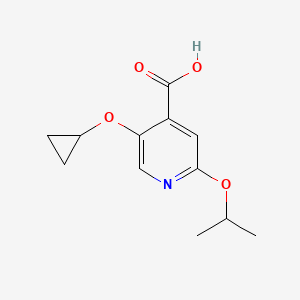
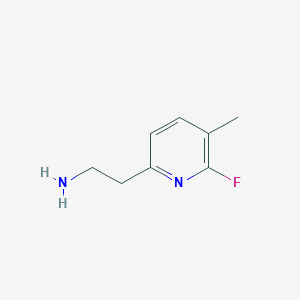
![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)

